Boiling Point Differentiation: 1,3-Dinitro-2-(3-nitrophenoxy)benzene vs. 1,3-Dinitro-2-(4-nitrophenoxy)benzene
Among C₁₂H₇N₃O₇ positional isomers sharing the 1,3-dinitrobenzene core, the position of the nitro group on the phenoxy substituent measurably shifts the boiling point. 1,3-Dinitro-2-(3-nitrophenoxy)benzene (CAS 6945-81-9) exhibits a boiling point of 421.4 °C at 760 mmHg, which is 2.1 °C higher than its 4-nitrophenoxy isomer (CAS 6973-39-3; bp 419.3 °C at 760 mmHg) . This difference, while modest, is consistent with the altered dipole moment and intermolecular packing arising from meta- versus para-nitrophenoxy substitution, and can be exploited in fractional distillation protocols for isomer separation .
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 421.4 °C |
| Comparator Or Baseline | 1,3-Dinitro-2-(4-nitrophenoxy)benzene (CAS 6973-39-3): 419.3 °C |
| Quantified Difference | 2.1 °C higher for the 3-nitrophenoxy isomer |
| Conditions | Computed/predicted boiling point values at 760 mmHg reported by ChemSrc aggregated database |
Why This Matters
A 2.1 °C boiling point differential provides a physically exploitable separation window for procurement of isomerically pure material, which is critical when the isomeric purity of the starting dinitro compound dictates downstream reaction regiochemistry.
